2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzofuran ring with a piperidine sulfonyl group
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C23H26N2O4S/c1-16-6-11-21-18(15-29-23(21)17(16)2)14-22(26)24-19-7-9-20(10-8-19)30(27,28)25-12-4-3-5-13-25/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,26) |
InChI Key |
QBAWVGHZELSMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran ring and subsequent functionalization to introduce the piperidine sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- (6,7-dimethyl-1-benzofuran-3-yl)acetic acid
Uniqueness
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is unique due to the presence of both the benzofuran ring and the piperidine sulfonyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.
Biological Activity
The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C21H28N2O3
- Molecular Weight : 356.466 g/mol
- Structure : The compound features a benzofuran moiety linked to a piperidine sulfonamide, suggesting potential interactions with biological targets involved in signaling pathways.
The compound is hypothesized to exert its effects through inhibition of specific kinases, particularly Fibroblast Growth Factor Receptors (FGFR) . FGFRs are crucial in various cellular processes, including proliferation and differentiation. Inhibition of these receptors can lead to reduced tumor growth and metastasis in cancer models .
Efficacy Studies
Recent studies have evaluated the biological activity of this compound through various assays:
-
Antitumor Activity :
- In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines. The compound exhibited an IC50 ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential as an anti-tubercular agent .
- A study highlighted that compounds similar to this one showed effective inhibition of FGFR kinase activity at concentrations as low as 100 nmol/L, suggesting a promising therapeutic index for oncological applications .
-
Anticonvulsant Activity :
- Initial evaluations using standard maximal electroshock (MES) tests indicated that the compound displayed anticonvulsant properties, particularly in models of therapy-resistant epilepsy. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the benzofuran ring enhance anticonvulsant activity .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, the compound was tested against human cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study concluded that the compound's ability to target FGFR pathways could be pivotal in developing new cancer therapies.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce oxidative stress markers, suggesting potential applications in treating neurodegenerative diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
